(4-(2-Methyl-6-(p-tolylamino)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE is a complex organic compound that features a pyrimidine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium complexes, and solvents like dimethyl sulfoxide (DMSO) or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or alkylation reactions can occur at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while halogenation can introduce halogen atoms into the aromatic rings.
Scientific Research Applications
2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of 2-METHYL-N-(4-METHYLPHENYL)-6-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PYRIMIDIN-4-AMINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23N5OS |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
[4-[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]piperazin-1-yl]-thiophen-2-ylmethanone |
InChI |
InChI=1S/C21H23N5OS/c1-15-5-7-17(8-6-15)24-19-14-20(23-16(2)22-19)25-9-11-26(12-10-25)21(27)18-4-3-13-28-18/h3-8,13-14H,9-12H2,1-2H3,(H,22,23,24) |
InChI Key |
NHKCGXXTJNAJAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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